molecular formula C19H16ClFN4O3 B11201668 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11201668
M. Wt: 402.8 g/mol
InChI Key: MBXDGQMBSOPEHR-UHFFFAOYSA-N
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Description

1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups

Preparation Methods

The synthesis of 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the chlorophenyl and fluorophenyl precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity, utilizing advanced techniques such as catalytic processes and continuous flow reactors .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under controlled conditions to form specific oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity .

Comparison with Similar Compounds

When compared to similar compounds, 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE stands out due to its unique combination of chlorophenyl and fluorophenyl groups. Similar compounds include:

Properties

Molecular Formula

C19H16ClFN4O3

Molecular Weight

402.8 g/mol

IUPAC Name

1-[2-(4-chloroanilino)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClFN4O3/c20-12-1-5-14(6-2-12)22-17(26)11-25-18(27)10-9-16(24-25)19(28)23-15-7-3-13(21)4-8-15/h1-8H,9-11H2,(H,22,26)(H,23,28)

InChI Key

MBXDGQMBSOPEHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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